molecular formula C9H12Cl2N2O2 B13448111 Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride

Cat. No.: B13448111
M. Wt: 251.11 g/mol
InChI Key: NHBSXRSARFXMQN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2 It is a derivative of propanoate and contains a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride typically involves the reaction of 2-chloropyridine with an appropriate amino acid derivative. One common method involves the esterification of 2-chloropyridine-3-carboxylic acid followed by amination. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various substituted pyridines .

Scientific Research Applications

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Uniqueness

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is unique due to its specific chloropyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H

InChI Key

NHBSXRSARFXMQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(N=CC=C1)Cl)N.Cl

Origin of Product

United States

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